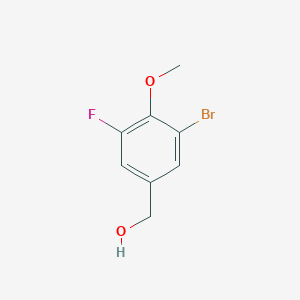
3-Bromo-5-fluoro-4-methoxybenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-fluoro-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzyl alcohol framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol typically involves the bromination and fluorination of a methoxybenzyl alcohol precursor. One common method includes:
Fluorination: The addition of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-Bromo-5-fluoro-4-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: 3-Bromo-5-fluoro-4-methoxybenzaldehyde or 3-Bromo-5-fluoro-4-methoxybenzoic acid.
Reduction: 3-Fluoro-4-methoxybenzyl alcohol or 5-Fluoro-4-methoxybenzyl alcohol.
Substitution: 3-Azido-5-fluoro-4-methoxybenzyl alcohol or 3-Thio-5-fluoro-4-methoxybenzyl alcohol.
科学的研究の応用
3-Bromo-5-fluoro-4-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to its overall lipophilicity, affecting its cellular uptake and distribution .
類似化合物との比較
Similar Compounds
3-Bromo-4-methoxybenzyl alcohol: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
5-Fluoro-4-methoxybenzyl alcohol: Lacks the bromine substituent, potentially altering its chemical properties.
3-Bromo-5-fluoro-4-hydroxybenzyl alcohol: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and reactivity.
Uniqueness
3-Bromo-5-fluoro-4-methoxybenzyl alcohol is unique due to the combination of bromine, fluorine, and methoxy groups on the benzyl alcohol framework. This unique substitution pattern can lead to distinct chemical reactivity and potential biological activities compared to its analogs .
特性
分子式 |
C8H8BrFO2 |
|---|---|
分子量 |
235.05 g/mol |
IUPAC名 |
(3-bromo-5-fluoro-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
InChIキー |
OGJHTLXJZBLAKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Br)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


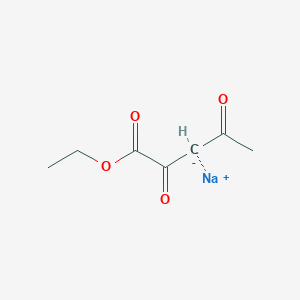
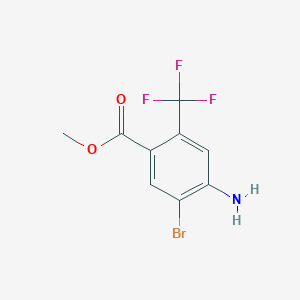
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)
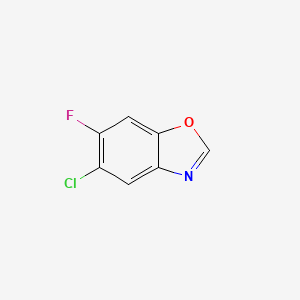
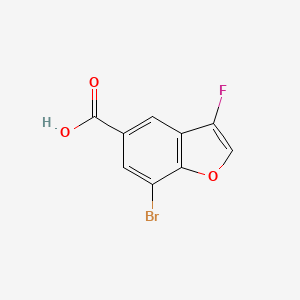
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)

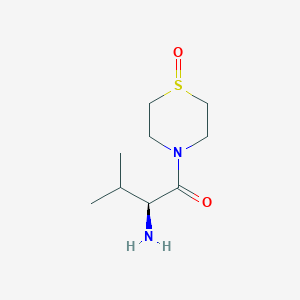

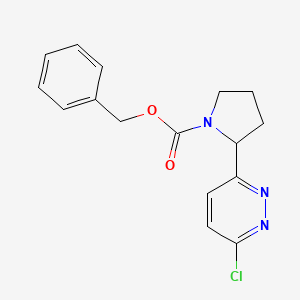
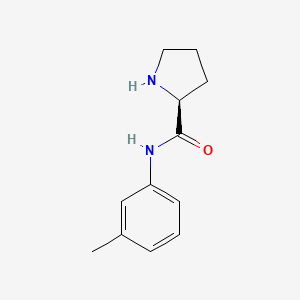
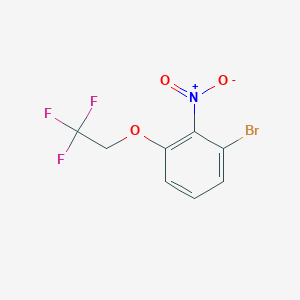
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)
